molecular formula C8H18NaOPS2+ B576625 Sodium Dibutyldithiophosphate CAS No. 10533-41-2

Sodium Dibutyldithiophosphate

Cat. No.: B576625
CAS No.: 10533-41-2
M. Wt: 248.315
InChI Key: AIRYWGWRGZRADS-UHFFFAOYSA-N
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Description

Sodium Dibutyldithiophosphate is an organophosphorus compound widely used in the mining industry as a flotation agent. It is known for its effectiveness in the flotation of sulfide ores, particularly those containing copper, lead, and zinc. This compound is also utilized in the beneficiation of precious metals such as gold and silver.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Dibutyldithiophosphate is typically synthesized through the reaction of phosphorus pentasulfide with butanol, followed by neutralization with sodium hydroxide. The reaction conditions involve maintaining a controlled temperature to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified and concentrated to achieve the required specifications for its application in flotation processes.

Chemical Reactions Analysis

Types of Reactions: Sodium Dibutyldithiophosphate primarily undergoes substitution reactions where it interacts with metal ions to form metal-dithiophosphate complexes. These reactions are crucial in the flotation process as they enhance the hydrophobicity of the mineral particles, facilitating their separation from the ore.

Common Reagents and Conditions: The common reagents used in these reactions include metal salts such as copper sulfate, lead nitrate, and zinc sulfate. The reactions are typically carried out in aqueous solutions under controlled pH conditions to optimize the formation of the desired complexes.

Major Products Formed: The major products formed from these reactions are metal-dithiophosphate complexes, which are essential for the effective flotation of sulfide minerals.

Scientific Research Applications

Chemistry: In chemistry, Sodium Dibutyldithiophosphate is studied for its coordination chemistry and its ability to form stable complexes with various metal ions. This property is leveraged in the development of new flotation reagents and in the study of metal-ligand interactions.

Biology and Medicine: While its primary application is in the mining industry, research is also being conducted to explore the potential biological activities of this compound. Studies are investigating its interactions with biological molecules and its potential use in medical diagnostics.

Industry: In the industrial sector, this compound is extensively used in the flotation of sulfide ores. Its effectiveness in improving the recovery rates of valuable metals makes it a critical reagent in the mining industry.

Mechanism of Action

The mechanism of action of Sodium Dibutyldithiophosphate involves its interaction with metal ions to form metal-dithiophosphate complexes. These complexes increase the hydrophobicity of the mineral particles, allowing them to attach to air bubbles and be separated from the ore in the flotation process. The molecular targets include the metal ions present in the ore, and the pathways involved are the formation and stabilization of the metal-dithiophosphate complexes.

Comparison with Similar Compounds

  • Sodium Diisobutyldithiophosphate
  • Sodium Diethyl Dithiophosphate
  • Potassium Amyl Xanthate

Comparison: Sodium Dibutyldithiophosphate is unique in its ability to form stable complexes with a wide range of metal ions, making it highly effective in the flotation of various sulfide ores. Compared to Sodium Diisobutyldithiophosphate, it offers better selectivity and flotation rates for certain metals. Sodium Diethyl Dithiophosphate and Potassium Amyl Xanthate are also used as flotation agents, but they differ in their chemical structures and the specific ores they are most effective with.

Biological Activity

Sodium dibutyldithiophosphate (DBDTP) is an organophosphorus compound widely used in mineral processing, particularly as a flotation collector for sulfide ores. Its biological activity has garnered attention due to its potential effects on both human health and environmental systems. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological interactions, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two butyl groups attached to a dithiophosphate functional group. Its chemical formula is C8H18O2PS2C_8H_{18}O_2PS_2, and it exhibits hydrophobic properties that enhance its effectiveness as a collector in flotation processes.

Synthesis Methods

DBDTP can be synthesized through several methods, typically involving the reaction of phosphorus pentasulfide with butanol. A common synthesis route includes:

  • Thiophosphation : Mixing butanol with phosphorus pentasulfide under controlled conditions.
  • Neutralization : The resulting dibutyl dithiophosphate acid is neutralized with sodium hydroxide to yield this compound.
  • Purification : The product is purified to achieve high yields, often exceeding 90% .

Cytotoxicity and Cellular Interactions

Research indicates that this compound may exhibit cytotoxic effects on various cell types. Studies have shown that it can interact with biological membranes, potentially leading to toxicological effects. The following observations have been made:

  • Cell Membrane Integrity : DBDTP can disrupt cellular membranes, affecting cell viability and function.
  • Reactive Oxygen Species (ROS) Production : Exposure to DBDTP has been associated with increased ROS levels, which can lead to oxidative stress and cellular damage .

Environmental Impact

The environmental implications of DBDTP are also significant. Its hydrolysis products, such as hydrogen sulfide and phosphoric acid, can pose risks to aquatic ecosystems. Studies have indicated that:

  • Toxicity to Aquatic Organisms : DBDTP can exhibit acute toxicity to fish and invertebrates, raising concerns about its use in mining operations where runoff may occur.
  • Bioaccumulation Potential : The compound's hydrophobic nature may lead to bioaccumulation in aquatic organisms, further amplifying its ecological impact .

Case Studies

Several case studies highlight the biological activity of this compound in various contexts:

  • Flotation Performance in Mining :
    • A study demonstrated that DBDTP significantly improved the recovery rates of copper and nickel sulfides during flotation processes. The optimal dosage was found to be around 12 mg/L at a pH of 8, achieving a recovery rate of up to 96% for chalcopyrite .
  • Toxicological Assessments :
    • In laboratory settings, DBDTP was tested for its effects on fish species. Results indicated that exposure led to significant mortality rates at concentrations above 50 mg/L, suggesting a need for regulatory measures in mining practices .
  • Adsorption Studies :
    • Research focusing on the adsorption characteristics of DBDTP on mineral surfaces revealed that its interaction is primarily chemical rather than physical. This enhances its effectiveness as a flotation agent while also raising concerns about its persistence in the environment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar organophosphorus compounds is useful:

Compound NameStructure CharacteristicsUnique Features
Ammonium dibutyl dithiophosphateContains ammonium ion; similar functional groupEnhanced solubility in water; used in flotation
Sodium diisobutyl dithiophosphinateSodium salt form; two isobutyl groupsMore effective in certain flotation scenarios
Sodium diethyl dithiophosphateFlotation of zinc, copper, nickelHigh selectivity due to numerous activated species

Properties

InChI

InChI=1S/C8H18OPS2.Na/c1-3-5-7-9-10(11)12-8-6-4-2;/h3-8H2,1-2H3;/q+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRYWGWRGZRADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO[P+](=S)SCCCC.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NaOPS2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721177
Record name PUBCHEM_57346445
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10533-41-2
Record name PUBCHEM_57346445
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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